

Eriodictyol 7-O-glucuronide: A Comprehensive Technical Guide to its Biological Activity Spectrum

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Compound of Interest

Compound Name: *Eriodictyol 7-O-glucuronide*

Cat. No.: *B1247359*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of **Eriodictyol 7-O-glucuronide**, a significant flavonoid metabolite. The document focuses on presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with its therapeutic potential. For comparative context, data on its aglycone, eriodictyol, and the related compound, eriodictyol 7-O-glucoside, are also included, with clear distinctions made.

Core Biological Activities of Eriodictyol 7-O-glucuronide

Eriodictyol 7-O-glucuronide has demonstrated a range of biological effects, with the most directly studied activities being in the realms of anti-allergic responses and enzyme inhibition.

Eriodictyol 7-O-glucuronide (EDG) has been shown to exert anti-allergic effects by modulating key components of the allergic response pathway in human basophilic cells.

Quantitative Data:

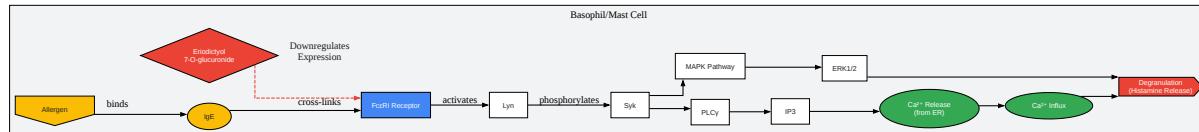
Biological Target	Cell Line	Compound	Concentration (µM)	Observed Effect
FcεRI Expression	KU812F human basophilic cells	Eriodictyol 7-O-glucuronide	10	15.0% reduction
25	30.0% reduction			
50	35.3% reduction			
100	45.0% reduction			

Experimental Protocol: Inhibition of FcεRI Expression in KU812F Cells

- Cell Culture: Human basophilic KU812F cells are cultured in appropriate media and conditions to ensure optimal growth and viability.
- Treatment: Cells are treated with varying concentrations of **Eriodictyol 7-O-glucuronide** (10, 25, 50, and 100 µM) for a specified duration.
- Flow Cytometry Analysis: Post-treatment, the expression of the FcεRI receptor on the cell surface is quantified using flow cytometry. This involves staining the cells with a fluorescently labeled antibody specific to the α-chain of the FcεRI receptor.
- Data Analysis: The mean fluorescence intensity, corresponding to the level of FcεRI expression, is measured for each treatment group and compared to an untreated control to determine the percentage reduction.

Signaling Pathway:

The anti-allergic action of **Eriodictyol 7-O-glucuronide** is linked to the downregulation of the FcεRI signaling pathway, which is central to the initiation of an allergic response.



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FcεRI Signaling Pathway and EDG Inhibition

Eriodictyol 7-O-glucuronide has been identified as an inhibitor of rat lens aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

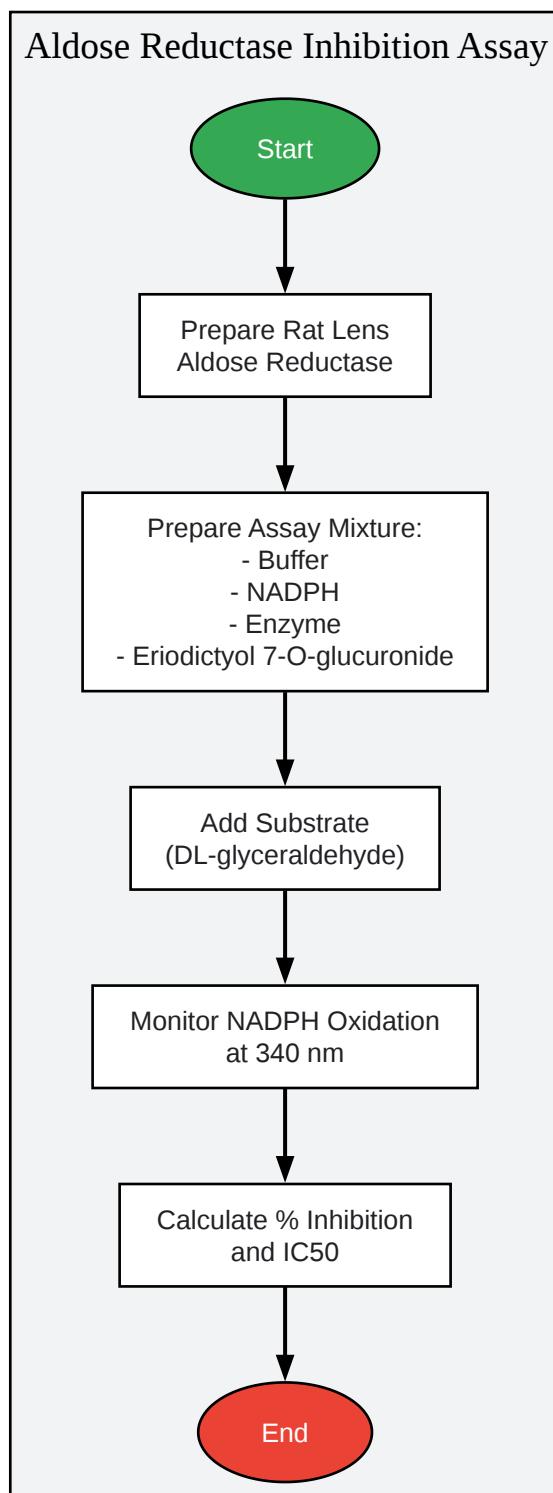
Quantitative Data:

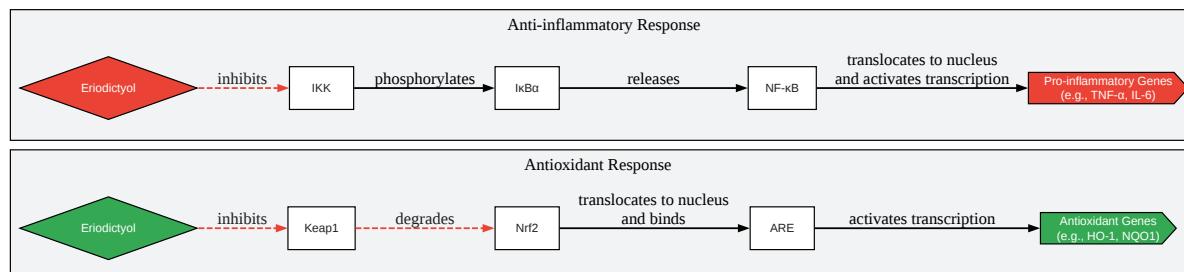
Currently, specific IC₅₀ values for **Eriodictyol 7-O-glucuronide** against aldose reductase are not readily available in the cited literature. However, its inhibitory activity has been confirmed.

Experimental Protocol: Rat Lens Aldose Reductase Inhibition Assay

- Enzyme Preparation: Aldose reductase is partially purified from the lenses of rat eyes through a series of homogenization and centrifugation steps.
- Assay Mixture: The reaction mixture typically contains phosphate buffer, NADPH, the enzyme preparation, and the test compound (**Eriodictyol 7-O-glucuronide**) at various concentrations.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate, such as DL-glyceraldehyde.

- Spectrophotometric Measurement: The activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
- Data Analysis: The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence of the inhibitor to that of a control without the inhibitor. The IC₅₀ value can then be determined from a dose-response curve.





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